Methyl 4-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate is a complex organic compound characterized by its unique molecular structure and potential applications in various scientific fields. This compound belongs to a class of chemicals that exhibit significant biological activity, particularly in medicinal chemistry.
This compound is often synthesized for research purposes and is available through chemical suppliers such as Sigma-Aldrich, which provides it as part of their collection of rare and unique chemicals . Additionally, it can be referenced in scientific literature and patent filings that describe its synthesis and applications .
The synthesis of Methyl 4-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate typically involves multi-step organic reactions. One common method includes the reaction of methyl benzoate with a suitable precursor containing the tetrahydrocyclopenta[c]chromen-7-yl moiety.
The molecular structure of Methyl 4-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate features a complex arrangement with a tetrahydrocyclopenta[c]chromen core connected to a methoxy group via an ether linkage.
The compound's molecular weight is approximately 357.36 g/mol, and it exhibits unique spectral characteristics in NMR and IR spectroscopy that can be used for structural confirmation . The presence of functional groups such as carbonyls and esters can also be identified through specific absorption peaks.
Methyl 4-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate can undergo several chemical reactions typical for esters:
These reactions are essential for modifying the compound's properties and enhancing its biological activity or solubility in various solvents.
Methyl 4-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate typically appears as a solid or viscous liquid at room temperature. Its melting point and boiling point data might vary based on purity and specific structural variations.
The compound is expected to be stable under standard laboratory conditions but may be sensitive to strong acids or bases which could lead to degradation. Solubility studies indicate moderate solubility in organic solvents like ethanol but limited solubility in water.
Methyl 4-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate has potential applications in medicinal chemistry due to its structural characteristics that may confer biological activity. It could serve as a lead compound for developing new therapeutic agents targeting various diseases including cancer and inflammatory disorders. Additionally, its unique structure makes it a candidate for further research into its pharmacological properties and mechanisms of action .
The synthesis of Methyl 4-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate relies on sequential construction of its cyclopenta[c]chromen-4-one core and subsequent benzoate functionalization. A validated route begins with 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-ol as the key chromen-4-one intermediate. This intermediate undergoes O-alkylation with methyl 4-(bromomethyl)benzoate under basic conditions (potassium carbonate/dimethylformamide, 80°C), yielding the target compound after 12–16 hours . Alternative pathways involve Baker–Venkataraman rearrangements or intramolecular Wittig reactions to access the chromen-4-one scaffold. For example, silyl esters of O-acylsalicylic acids react with (trimethylsilyl)methylenetriphenylphosphorane, enabling Wittig cyclization to form the chromone core in 55–80% yields [10]. Such methods offer advantages in regiocontrol but require stringent anhydrous conditions.
Table 1: Key Intermediates for Chromen-4-one Synthesis
Intermediate | Synthetic Method | Function in Route |
---|---|---|
6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-ol | Cyclocondensation of dihydroxyacetophenones | Nucleophile for alkoxy-methylation |
O-Aroylsalicylic acid silyl ester | Esterification of salicylic acids | Wittig cyclization substrate |
2′-Hydroxy-4′-methoxychalcone | Aldol condensation | Precursor for Algar-Flynn-Oyamada oxidation |
Efficient construction of the fused tetracyclic system employs acid- or base-catalyzed intramolecular cyclizations. The cyclopenta[c]chromen-4-one ring is typically formed via Friedel-Crafts acylation under Brønsted or Lewis acid catalysis. For instance, treating 7-hydroxy-1,2,3,4-tetrahydrocyclopenta[c]chromen-4-one with polyphosphoric acid at 120°C induces ring closure in >75% yield . Transition-metal catalysis offers complementary approaches: Palladium-catalyzed annulations of o-halophenols with alkenyl carbonyls enable access to substituted chromenones. A notable example uses o-acetoxycoumarins and 1,3-dienes with palladium(0)/silver carbonate to generate dihydrofurocoumarins, which oxidize to the target scaffolds [6]. Microwave-assisted methods further enhance efficiency; cyclodehydration of 6-hydroxybenzofurans with ethyl acetoacetate using zinc chloride/alumina under microwave irradiation delivers chromen-4-ones in <30 minutes [6].
Regioselectivity during benzoate coupling centers on chemo-selective alkylation of the C7-phenolic oxygen over the chromenone carbonyl. Achieving this requires:
Solvent choice profoundly impacts yield and rate in the alkoxy-methylation step:
Table 2: Solvent Optimization for Benzoate Coupling
Solvent | Reaction Temperature (°C) | Time (h) | Yield (%) | Key Observation |
---|---|---|---|---|
Dimethylformamide | 80 | 16 | 85 | Optimal solubility and kinetics |
Acetonitrile | 80 | 24 | 62 | Slow conversion; byproduct formation |
Dimethyl sulfoxide | 90 | 12 | 78 | High purity but difficult purification |
Tetrahydrofuran | 65 | 36 | 45 | Incomplete reaction |
Kinetic studies in dimethylformamide reveal pseudo-first-order behavior, with rate constants doubling per 15°C temperature increase. The reaction completes within 4 hours at 100°C but yields drop to 70% due to ester hydrolysis. Lower dimethylformamide water content (<0.1%) is essential to suppress this hydrolysis [8]. For scalability, dimethylformamide remains optimal despite challenges in removal during workup.
Purifying the title compound faces hurdles stemming from:
Process solutions include cascade recrystallization (ethanol → toluene) to remove regioisomers and countercurrent chromatography for continuous separation without silica gel adsorption .
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: